Lipophilicity & TPSA vs. 4-Methylcoumarin
The introduction of the 3-chloro substituent in 3-Chloro-4-methyl-2H-1-benzopyran-2-one significantly alters its physicochemical profile compared to the unsubstituted 4-methylcoumarin. Specifically, the calculated lipophilicity (XLogP3-AA) increases, and the topological polar surface area (TPSA) is affected. This difference in molecular topology is critical for applications where passive membrane permeability or specific protein binding interactions are desired [1].
| Evidence Dimension | Lipophilicity and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.7; TPSA = 26.3 Ų |
| Comparator Or Baseline | 4-Methylcoumarin (XLogP3-AA ≈ 1.9; TPSA ≈ 26.3 Ų, estimated based on PubChem data for 4-methyl-2H-chromen-2-one) |
| Quantified Difference | ΔXLogP3-AA ≈ +0.8 |
| Conditions | Computational prediction using XLogP3 3.0 and Cactvs 3.4.8.18 (PubChem release 2025.04.14) |
Why This Matters
The higher calculated lipophilicity indicates potentially enhanced membrane permeability, which is a key consideration for cellular assays and in vivo probe development.
- [1] PubChem. (2026). 3-Chloro-4-methyl-2H-1-benzopyran-2-one. Retrieved April 20, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/7037-32-3 View Source
